molecular formula C24H27N3O2 B2816102 1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-86-6

1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2816102
CAS RN: 921785-86-6
M. Wt: 389.499
InChI Key: FEVFYMOJXBZEEO-UHFFFAOYSA-N
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Description

The compound “1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in numerous areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in many biological compounds, exhibiting a broad range of biological activities .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods . Established protocols for the synthesis of the quinoline ring have been reported, which can be altered to produce a number of differently substituted quinolines . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C24H27N3O2. The molecular weight is 389.499. Quinoline, also known as 1-benzazine, benzopyridine, and 1-azanaphthalene, is an aromatic nitrogen-containing heterocyclic compound . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Synthesis and inotropic evaluation

    A study on the synthesis and evaluation of 1-substituted piperidine-4-carboxamides for inotropic activity highlighted the potential of certain derivatives in increasing stroke volume, indicating possible applications in cardiac function improvement (Liu et al., 2009).

  • Antimicrobial agents

    Research on the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents showcases the potential of incorporating specific chemical moieties into compounds for enhancing antimicrobial activity (Patel et al., 2012).

  • Antimycobacterial activity

    The development of quinoxaline derivatives with antimycobacterial activity against Mycobacterium tuberculosis suggests applications in targeting bacterial infections (Patel et al., 2011).

  • Antipsychotic agents

    Exploration of heterocyclic carboxamides as potential antipsychotic agents indicates the broad therapeutic potential of structurally diverse piperidine derivatives in central nervous system disorders (Norman et al., 1996).

Chemical Synthesis and Optimization

  • Renin inhibitors

    The optimization of piperidine carboxamides as renin inhibitors for potential application in hypertension management demonstrates the compound's relevance in synthesizing therapeutics for cardiovascular diseases (Mori et al., 2013).

  • Selective FAAH inhibitors

    Development of piperidine/piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors with remarkable selectivity indicates applications in pain management and CNS disorder treatment without the side effects of direct cannabinoid receptor agonists (Ahn et al., 2007).

Mechanism of Action

The mechanism of action of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-[8-[(2,5-dimethylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-16-6-7-17(2)20(14-16)15-29-21-5-3-4-18-8-9-22(26-23(18)21)27-12-10-19(11-13-27)24(25)28/h3-9,14,19H,10-13,15H2,1-2H3,(H2,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFYMOJXBZEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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